(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1260608-48-7
VCID: VC0175200
InChI: InChI=1S/C18H21N3O2/c1-15-13-20(17-7-9-18(10-8-17)21(22)23)12-11-19(15)14-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/t15-/m1/s1
SMILES: CC1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H21N3O2
Molecular Weight: 311.385

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

CAS No.: 1260608-48-7

Cat. No.: VC0175200

Molecular Formula: C18H21N3O2

Molecular Weight: 311.385

* For research use only. Not for human or veterinary use.

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine - 1260608-48-7

Specification

CAS No. 1260608-48-7
Molecular Formula C18H21N3O2
Molecular Weight 311.385
IUPAC Name (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine
Standard InChI InChI=1S/C18H21N3O2/c1-15-13-20(17-7-9-18(10-8-17)21(22)23)12-11-19(15)14-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/t15-/m1/s1
Standard InChI Key KVVHLVWUCHNLKS-OAHLLOKOSA-N
SMILES CC1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine is a complex organic molecule with specific structural features that define its chemical identity and properties. This section details the fundamental chemical characteristics that distinguish this compound.

Basic Chemical Information

The compound (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine is identified by several key chemical parameters as shown in the table below:

ParameterValue
CAS Number1260608-48-7
Molecular FormulaC18H21N3O2
Molecular Weight311.385 g/mol
IUPAC Name(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine
InChIInChI=1S/C18H21N3O2/c1-15-13-20(17-7-9-18(10-8-17)21(22)23)12-11-19(15)14-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/t15-/m1/s1
PubChem Compound ID46864153

The compound features a central piperazine ring with three key substitutions: a methyl group at the 2-position with R-stereochemistry, a benzyl group at the 1-position, and a 4-nitrophenyl group at the 4-position.

Structural Characteristics

The molecule possesses several distinct structural features that contribute to its chemical behavior:

The piperazine core provides a six-membered ring containing two nitrogen atoms at opposite positions (1,4-positions). This heterocyclic structure is common in many pharmaceutically active compounds due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties. The 2-position of the piperazine ring contains a methyl substituent with R-configuration, creating a chiral center that may influence the compound's biological activity and receptor binding characteristics.

The 4-nitrophenyl group attached to one of the nitrogen atoms of the piperazine ring contains a nitro (-NO2) functional group, which is strongly electron-withdrawing. This affects the electron distribution within the molecule and can influence its reactivity and binding properties. The benzyl group at the other nitrogen atom provides additional lipophilicity and potential for π-π interactions with aromatic amino acid residues in biological targets.

Synthesis and Preparation Methods

Comparison with Related Compounds

The search results mention the synthesis of other piperazine derivatives such as 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)phenylpiperazine. These compounds were prepared using coupling reactions involving benzoic acid derivatives and appropriate piperazines in DMF, with coupling agents and triethylamine as a base .

Specifically, for the synthesis of these related compounds, "1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (109 mg, 0.7 mmol), 1-hydroxybenzotriazole (68 mg, 0.5 mmol) and triethylamine (0.5 ml, 1.5 mmol) were added to a solution of benzoic acid (0.5 mmol) or 4-bromobenzoic acid (0.5 mmol) in N,N-dimethylformamide (5 ml) and the resulting mixture was stirred for 20 min at 273 K" . This was followed by the addition of the appropriate piperazine derivative and continued stirring overnight at ambient temperature.

Biological Activities and Applications

Structure-Activity Relationships

Understanding the relationship between structure and activity is essential for developing effective therapeutic agents. For piperazine derivatives:

The substitution pattern around the piperazine ring significantly influences biological activity. The relative positioning of the benzyl and nitrophenyl groups on the piperazine nitrogens may affect receptor binding. Studies on NS5B polymerase inhibitors containing piperazine scaffolds showed that "potent replicon activities against HCV genotypes 1b and 1a" were achieved with specific substituents on the piperazine core . This suggests that careful optimization of substituents on the piperazine scaffold can lead to compounds with potent biological activities.

Analytical Methods and Characterization

Proper characterization and analysis of compounds like (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine are essential for confirming identity, purity, and structural features.

Crystallographic Analysis

X-ray crystallography is an important method for determining the absolute configuration of chiral compounds. For related piperazine derivatives, crystallographic studies have provided valuable structural information:

The search results mention low-temperature (90 K) crystal structures of related compounds such as 1-benzoyl-4-(4-nitrophenyl)piperazine . In these structures, "the nitro groups are almost coplanar with their attached benzene rings" and "the piperazine ring [adopts] a chair conformation" . Similar conformational features might be expected for (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine, though the presence of the methyl group at the 2-position would introduce additional conformational constraints.

Comparison with Related Compounds

Comparing (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine with structurally related compounds provides context for understanding its potential properties and activities.

Related Piperazine Derivatives

Several related piperazine derivatives are mentioned in the search results:

2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (CAS 1240572-91-1) has a similar structure but lacks the benzyl group and has the nitrophenyl connected via a methylene bridge . Its molecular formula is C12H17N3O2 with a molecular weight of 235.28.

Future Research Directions

Research on (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine and related compounds offers several promising avenues for future investigation.

Limitations in Current Knowledge

Current limitations in our understanding of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine include:

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